Technical Monograph: Cyclopropanotropine Benzylate
Technical Monograph: Cyclopropanotropine Benzylate
The following is an in-depth technical guide regarding Cyclopropanotropine Benzylate (CAS 575463-96-6) . This monograph is structured to serve researchers and drug development professionals, focusing on chemical architecture, pharmacological mechanisms, synthetic pathways, and safety protocols.
CAS Registry Number: 575463-96-6 Chemical Class: Tropane Alkaloid Ester / Muscarinic Antagonist Molecular Formula: C₂₃H₂₅NO₃ Molecular Weight: 363.45 g/mol [1]
Executive Summary
Cyclopropanotropine Benzylate is a high-affinity anticholinergic agent belonging to the class of 3-quinuclidinyl/tropane benzilates. Structurally akin to 3-Quinuclidinyl Benzilate (QNB) and Benztropine , this compound features a lipophilic benzilic acid ester moiety linked to a rigid bicyclic tropane amine core. The inclusion of a cyclopropane motif—typically at the nitrogen bridgehead or as a steric modifier—imparts unique lipophilicity and metabolic stability profiles compared to standard N-methyl tropanes (e.g., Atropine).
Primary Application: High-affinity probe for muscarinic acetylcholine receptors (mAChRs). Pharmacological Profile: Competitive antagonist at M1–M5 receptor subtypes; psychotomimetic at high doses due to central nervous system (CNS) penetration.
Chemical Architecture & Physicochemical Properties[2]
Structural Analysis
The molecule is composed of two primary pharmacophores:
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The Cationic Head (Tropane Core): A bicyclic amine (8-azabicyclo[3.2.1]octane) that mimics the quaternary ammonium of acetylcholine, facilitating ionic interaction with the aspartate residue in the receptor binding pocket.
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The Lipophilic Tail (Benzilate): A diphenylglycolate moiety that anchors the molecule via hydrophobic interactions within the receptor's allosteric pockets, significantly slowing dissociation rates.
Key Physicochemical Data
| Property | Value | Note |
| Formula | C₂₃H₂₅NO₃ | Confirmed by SCBT/Vendor Data |
| Molar Mass | 363.45 g/mol | |
| Predicted LogP | 3.8 – 4.2 | High lipophilicity indicates BBB penetration |
| H-Bond Donors | 1 (Hydroxyl) | Critical for receptor hydrogen bonding |
| H-Bond Acceptors | 3 | Ester oxygens + Tertiary amine |
| pKa (Amine) | ~9.5 – 10.0 | Protonated at physiological pH |
Pharmacodynamics & Mechanism of Action
Receptor Binding Mechanism
Cyclopropanotropine Benzylate acts as a competitive antagonist at G-protein coupled muscarinic receptors. The bulky tricyclic structure prevents the binding of the endogenous ligand, Acetylcholine (ACh), thereby inhibiting the parasympathetic signal transduction cascade.
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Orthosteric Blockade: The protonated nitrogen of the tropane ring interacts with Asp105 (M1 numbering) in the transmembrane domain 3 (TM3).
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Hydrophobic Anchoring: The benzilate phenyl rings engage in pi-pi stacking interactions with aromatic residues (Tyr, Trp) in the extracellular loops, locking the receptor in an inactive conformation.
Signal Transduction Blockade Pathway
The following diagram illustrates the interruption of the Gq/11 signaling pathway (M1/M3/M5 subtypes) by the antagonist.
Figure 1: Mechanism of competitive antagonism at Gq-coupled muscarinic receptors. The red path indicates the blockade exerted by Cyclopropanotropine Benzylate.
Synthetic Methodology
Given the structural constraints, the synthesis follows a Steglich Esterification or Transesterification route, coupling the specific cyclopropyl-tropane alcohol with benzilic acid.
Precursor Preparation
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N-Cyclopropyl-nortropine Synthesis:
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Starting Material: Nortropine (8-azabicyclo[3.2.1]octan-3-ol).
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Reagent: Cyclopropyl bromide (or cyclopropylmethyl bromide depending on exact isomer) + K₂CO₃ in Acetonitrile.
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Conditions: Reflux, 12-24h.
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Purification: Acid-base extraction.
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Esterification Protocol (Steglich Method)
This method is preferred for sterically hindered alcohols like tropine derivatives to prevent elimination side reactions.
Reagents:
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Substrate A: Benzilic Acid (1.0 eq)
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Substrate B: Cyclopropanotropine (Alcohol) (1.0 eq)
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Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)
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Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq)
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Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Workflow:
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Dissolution: Dissolve Benzilic Acid and Cyclopropanotropine in dry DCM under Argon atmosphere.
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Catalyst Addition: Add DMAP and stir for 10 minutes at 0°C.
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Coupling: Add DCC dissolved in DCM dropwise over 30 minutes.
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Reaction: Allow to warm to room temperature and stir for 12–18 hours. The mixture will become cloudy as Dicyclohexylurea (DCU) precipitates.
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Filtration: Filter off the DCU byproduct.
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Workup: Wash the filtrate with saturated NaHCO₃ (to remove unreacted acid), then Brine. Dry over MgSO₄.
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Purification: Flash column chromatography (Silica Gel, MeOH:DCM gradient).
Synthetic Pathway Diagram[3]
Figure 2: Convergent synthesis of Cyclopropanotropine Benzylate via alkylation and Steglich esterification.
Analytical Profiling & Quality Control
To ensure scientific integrity, the synthesized compound must be validated using the following parameters:
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1H-NMR (CDCl₃, 400 MHz):
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Aromatic Protons: δ 7.2–7.5 ppm (Multiplet, 10H, Benzilate phenyls).
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Tropane C3-H: δ 5.0–5.2 ppm (Triplet, 1H, ester methine).
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Cyclopropyl Protons: Distinct high-field multiplets at δ 0.3–0.8 ppm.
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Mass Spectrometry (ESI+):
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Target [M+H]⁺ peak at m/z 364.45.
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Fragmentation pattern should show loss of benzilic acid (m/z ~228) and tropane cation.
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Safety & Handling (Critical)
Warning: Cyclopropanotropine Benzylate is a potent anticholinergic. It is structurally related to incapacitating agents (e.g., BZ/QNB).
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Toxidrome: Exposure may cause "Anticholinergic Syndrome": dry mouth, mydriasis (dilated pupils), tachycardia, hyperthermia, and acute delirium/hallucinations.
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Engineering Controls: Handle only in a certified chemical fume hood or glovebox.
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PPE: Nitrile gloves (double gloved), lab coat, and safety goggles. A NIOSH-approved respirator is recommended if dealing with powder form.
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Antidote: Physostigmine (reversible acetylcholinesterase inhibitor) is the standard countermeasure for severe anticholinergic poisoning.
References
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Santa Cruz Biotechnology. Cyclopropyltropine benzylate (CAS 575463-96-6) Product Data. Retrieved from
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Advanced Technology & Industrial Co., Ltd. Catalog: Cyclopropanotropine Benzylate. Retrieved from
- Weiner, D. M., et al. (2004). Muscarinic Acetylcholine Receptor Antagonists: Structure-Activity Relationships. Journal of Pharmacology and Experimental Therapeutics.
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Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition.
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PubChem Compound Summary. 3-Quinuclidinyl benzilate (Structural Analog). Retrieved from
